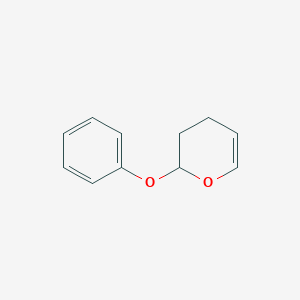

2-phenoxy-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

2720-53-8 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-phenoxy-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C11H12O2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,5-7,9,11H,4,8H2 |

InChI Key |

YTYZQQAAOXLLCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenoxy 3,4 Dihydro 2h Pyran and Its Analogues

Strategies for Carbon-Oxygen Bond Formation

The formation of the carbon-oxygen bond is a critical step in the synthesis of the dihydropyran ring. Modern organic synthesis has provided a number of powerful tools to achieve this transformation with high efficiency and selectivity.

Hetero-Diels-Alder Cycloadditions in Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of six-membered heterocyclic rings, including the 3,4-dihydro-2H-pyran system. psu.edursc.orgnih.gov In the context of synthesizing 2-phenoxy-3,4-dihydro-2H-pyran, this would typically involve the [4+2] cycloaddition of a 1-oxa-1,3-butadiene (heterodiene) with a suitable dienophile. These reactions, often classified as inverse electron demand HDA, are characterized by the reaction of an electron-rich olefin with an electron-poor heterodiene. psu.edu The reactivity of the α,β-unsaturated carbonyl compounds often employed as heterodienes can be enhanced by the introduction of electron-withdrawing groups. psu.edu

For the specific synthesis of this compound, a potential pathway would involve the reaction of phenyl vinyl ether (as the dienophile) with an appropriate α,β-unsaturated carbonyl compound (as the heterodiene). The phenoxy group of the dienophile would be incorporated into the final dihydropyran structure at the 2-position.

Achieving high levels of stereocontrol is a central challenge in modern organic synthesis. In the context of the hetero-Diels-Alder reaction for dihydropyran synthesis, the use of chiral catalysts has proven to be a highly effective strategy. Among the most successful catalysts are C2-symmetric bis(oxazoline)-Cu(II) complexes. organic-chemistry.orgnih.govresearchgate.netnsf.govmdpi.com These complexes function as chiral Lewis acids, activating the heterodiene towards cycloaddition and creating a chiral environment that directs the stereochemical outcome of the reaction. organic-chemistry.orgresearchgate.net

These catalyst systems are known to be effective for the inverse electron demand HDA reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, leading to dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org The versatility of this catalytic system is demonstrated by its compatibility with a range of heterodienes, including α,β-unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters. organic-chemistry.org The reactions can be performed with low catalyst loadings and at ambient temperatures, making them highly practical for laboratory-scale synthesis. organic-chemistry.org

| Catalyst System | Heterodiene Type | Dienophile Type | Selectivity | Reference |

| C2-symmetric bis(oxazoline)-Cu(II) | α,β-Unsaturated carbonyls | Electron-rich olefins | High diastereo- and enantioselectivity | organic-chemistry.org |

| C2-symmetric bis(oxazoline)-Cu(II) | β,γ-Unsaturated α-keto esters | Enol ethers | High diastereo- and enantioselectivity | organic-chemistry.org |

| C2-symmetric bis(oxazoline)-Cu(II) | α,β-Unsaturated acyl phosphonates | Enol ethers, sulfides | High diastereo- and enantioselectivity | organic-chemistry.org |

This table presents representative data on the use of C2-symmetric bis(oxazoline)-Cu(II) complexes in hetero-Diels-Alder reactions for the synthesis of dihydropyrans.

The scope of the hetero-Diels-Alder reaction is greatly expanded by the wide variety of dienes and dienophiles that can be employed, allowing for the synthesis of a diverse range of substituted dihydropyrans. chim.itdtu.dkrsc.org For the synthesis of this compound, the key dienophile would be phenyl vinyl ether. The choice of the heterodiene partner would then determine the substitution pattern on the rest of the dihydropyran ring.

Research has shown that various substituted 1-oxa-1,3-butadienes can participate in these cycloadditions. psu.edu For instance, 3-aryl-2-benzoyl-2-propenenitriles and 3-phenylsulfonyl-3-buten-2-one have been successfully reacted with N-vinyl-2-oxazolidinone to yield highly substituted dihydropyrans. psu.edursc.orgnih.gov This demonstrates the feasibility of using electronically modified heterodienes to tune the reactivity and substitution pattern of the resulting dihydropyran products. The synthesis of the target molecule could thus be envisioned by reacting phenyl vinyl ether with a suitable heterodiene, potentially catalyzed by a chiral Lewis acid to control stereochemistry.

Catalytic Routes for Ring Closure and Annulation

Besides cycloaddition strategies, catalytic ring-closure and annulation reactions provide powerful alternative routes to the dihydropyran core. These methods often involve the formation of the heterocyclic ring from an acyclic precursor through the action of a metal catalyst.

Olefin metathesis has emerged as a robust and versatile tool for the formation of carbon-carbon double bonds and has found widespread application in the synthesis of cyclic compounds. nih.gov Ring-closing metathesis (RCM) of a diene precursor is a particularly effective strategy for the construction of the dihydropyran ring. For the synthesis of this compound, a suitable acyclic precursor would be an allyl ether containing a terminal olefin and a phenoxy group at the appropriate position.

Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. organic-chemistry.org Furthermore, a tandem olefin metathesis/double bond migration sequence, catalyzed by ruthenium carbene complexes activated with a hydride source, can convert allyl ethers directly into cyclic enol ethers, which are isomers of dihydropyrans. organic-chemistry.org

| Catalytic System | Substrate | Product | Reference |

| Grubbs' Catalysts (1st and 2nd gen) | Allyl ethers | Cyclic enol ethers | organic-chemistry.org |

| Ruthenium Carbene + Hydride Source | Allyl ethers | Cyclic enol ethers | organic-chemistry.org |

This table summarizes catalytic systems for the synthesis of dihydropyran precursors via olefin metathesis.

Palladium-catalyzed reactions have become indispensable in modern organic synthesis. The cyclization of alkynols, which are molecules containing both an alkyne and a hydroxyl group, provides a direct route to oxygen-containing heterocycles. organic-chemistry.org The synthesis of a 2-phenoxy-substituted dihydropyran via this method would likely involve an alkynol precursor bearing a phenoxy group.

By tuning the reactivity of arylpalladium intermediates, both 5-exo and 6-endo cyclizations of alkynols can be achieved, offering a divergent pathway to various heterocyclic structures. organic-chemistry.org These reactions are valuable for creating functionalized dihydropyrans that can be further elaborated. organic-chemistry.org

Dehydration and Rearrangement Pathways (e.g., tetrahydrofurfuryl alcohol dehydration)

The gas-phase dehydration of tetrahydrofurfuryl alcohol (THFA) is a well-established method for the production of 3,4-dihydro-2H-pyran (DHP). osti.govwikipedia.orgresearchgate.net This process is typically carried out over solid acid catalysts, such as γ-alumina, at elevated temperatures. osti.govwikipedia.orgresearchgate.net Studies have shown that a γ-Al2O3 catalyst can achieve a DHP yield of up to 90%. osti.govresearchgate.net The catalytic activity and selectivity are linked to the ratio of Lewis to Brønsted acid sites on the catalyst surface. osti.govresearchgate.net

The proposed reaction mechanism involves an initial dehydration of THFA to form a carbenium intermediate, which then undergoes a Wagner-Meerwein rearrangement to yield DHP. osti.gov An alternative pathway suggests the initial rearrangement of THFA to 2-hydroxytetrahydropyran, which then rapidly dehydrates to DHP. researchgate.netgoogle.com Kinetic modeling indicates that the rate-determining step is the surface reaction of adsorbed THFA dissociating into adsorbed DHP and water. osti.gov

Table 3: Catalysts and Conditions for THFA Dehydration to DHP

| Catalyst | Temperature (°C) | Yield of DHP (%) | Reference |

| γ-Alumina | 300–400 | - | wikipedia.org |

| γ-Al₂O₃ | 375 | 84 | researchgate.net |

| γ-Al₂O₃ | - | 90 | osti.govresearchgate.net |

| Cu-modified alumina (B75360) | 300 | ~80 | researchgate.net |

Enantioselective and Diastereoselective Synthesis of 2-substituted-3,4-dihydro-2H-pyrans

Enzymatic Kinetic Resolution Approaches for Stereochemical Control

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure 2-substituted-3,4-dihydro-2H-pyrans. nih.govresearchgate.net This method relies on the stereoselective acylation or hydrolysis of a racemic mixture of a dihydropyran precursor, catalyzed by an enzyme such as a lipase (B570770). nih.govresearchgate.net For instance, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran can be achieved through hydrolysis catalyzed by porcine pancreas lipase (PPL) to afford (S)-(+)-2-hydroxymethyl-3,4-dihydro-2H-pyran with high enantiomeric purity. researchgate.net

This approach has been successfully applied to the multi-gram scale synthesis of enantiopure (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov The resulting enantiomerically enriched alcohols or acetates can then be converted to the corresponding aldehydes, which are valuable chiral building blocks for the synthesis of potent and selective bioactive molecules. nih.govresearchgate.net The efficiency of EKR can be influenced by the choice of enzyme, solvent, and acyl donor. mdpi.com

Asymmetric Organocatalysis in Dihydropyranone Formation (e.g., N-Heterocyclic Carbene (NHC)-catalyzed processes)

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the asymmetric synthesis of dihydropyranones, which are closely related to dihydropyrans. mdpi.com NHCs catalyze the formation of these heterocyclic cores through various annulation strategies, often with high enantioselectivity. mdpi.comacs.orgoaepublish.com One common approach involves the NHC-catalyzed generation of an α,β-unsaturated acyl azolium intermediate from an aldehyde, which then undergoes a cycloaddition reaction. oaepublish.comacs.org

For example, the enantioselective construction of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons has been achieved via a formal [3+3] cycloaddition of α-bromocinnamaldehyde with a β-ketoester indole, catalyzed by a chiral NHC, with enantiomeric excesses of up to 98%. oaepublish.com Similarly, NHC-catalyzed redox asymmetric hetero-Diels–Alder reactions of α-aroyloxyaldehydes with β-trifluoromethyl enones produce dihydropyranones with excellent diastereoselectivity and enantioselectivity. acs.org These methods provide efficient access to synthetically useful and biologically relevant chiral dihydropyranone scaffolds. mdpi.comnih.gov

Table 4: Examples of NHC-Catalyzed Dihydropyranone Synthesis

| Reaction Type | Substrates | Catalyst | Stereoselectivity | Reference |

| [3+3] Cycloaddition | α-Bromocinnamaldehyde, β-ketoester indole | Chiral NHC | Up to 98% ee | oaepublish.com |

| Hetero-Diels-Alder | α-Aroyloxyaldehydes, β-trifluoromethyl enones | Chiral NHC | Up to >95:5 dr, >99% ee | acs.org |

| [3+3] Cyclization | γ-Chloroenals, ketimines | Chiral NHC with LiCl | High ee | acs.org |

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound often involves the introduction of a tetrahydropyranyl (THP) protecting group, which is derived from 3,4-dihydro-2H-pyran. This strategy is widely used in organic synthesis to protect alcohol functionalities during subsequent chemical transformations.

A notable example is the synthesis of 6-(4-substituted phenyl)-9-cyclopentyl purine (B94841) analogues. nih.gov In this multi-step synthesis, the N-9 position of 6-chloropurine (B14466) is protected with a tetrahydropyran-2-yl (THP) group through a carbocation reaction with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid as a catalyst. nih.gov Following a Suzuki coupling reaction to introduce the substituted phenyl group at the C-6 position, the THP protecting group is removed under acidic conditions to yield the final purine derivatives. nih.gov This demonstrates the utility of the dihydropyran moiety in facilitating the synthesis of complex, biologically active molecules.

Further diversification of the this compound scaffold can be achieved through various reactions on the pyran ring or the phenoxy substituent, leading to a wide range of analogues with potentially interesting chemical and biological properties.

Incorporation of Halogenated Moieties (e.g., trifluoromethyl-containing dihydropyrans)

The introduction of halogen atoms, particularly fluorine and trifluoromethyl groups, into the dihydropyran ring can significantly alter the molecule's physicochemical properties.

A notable method for creating fluorinated dihydropyrans involves a titanocene-catalyzed reductive domino reaction. organic-chemistry.org This process utilizes trifluoromethyl-substituted alkenes and epoxides to produce gem-difluorobishomoallylic alcohols, which can then be derivatized in a single step to yield 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Another approach focuses on the synthesis of fused heterocyclic systems, such as trifluoromethyl-containing 2,3,4,8-tetrahydropyrano[3,2-b]pyrans, which are derived from kojic acid. researchgate.net

Enzymatic halogenation represents a novel and green approach for incorporating halogens. mdpi.com Halogenase enzymes, sourced from organisms like fungi, can catalyze the electrophilic incorporation of halides onto a substrate. mdpi.com These biocatalysts, including flavin-dependent halogenases and non-heme iron-dependent halogenases, offer high specificity and can function in complex metabolic pathways. mdpi.comnih.gov For instance, prokaryotic flavin-dependent halogenases have been successfully introduced into the medicinal plant Catharanthus roseus, where they generate chlorinated tryptophan that is subsequently incorporated into the plant's alkaloid products. nih.gov This demonstrates the potential of using biosynthetic machinery to create halogenated analogues of complex natural products. nih.gov

Table 1: Selected Methods for Halogen Incorporation

| Method | Reactants | Catalyst/Enzyme | Product Type | Ref. |

|---|---|---|---|---|

| Reductive Domino Reaction | Trifluoromethyl-substituted alkenes, Epoxides | Titanocene | 6-Fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.org |

| Fused Ring Synthesis | Kojic acid derivatives | Not specified | Trifluoromethyl-containing pyrano[3,2-b]pyrans | researchgate.net |

| Enzymatic Halogenation | Tryptophan | Flavin-dependent halogenase (RebH/PyrH) | Chlorinated Tryptophan | nih.gov |

Synthesis of Dihydropyranones and Related Scaffolds

Dihydropyranones are key structural motifs found in numerous bioactive compounds. Modern synthetic methods, particularly those using organocatalysis, have enabled their efficient and stereoselective synthesis.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for various annulation reactions to produce dihydropyranones. mdpi.com These reactions can be classified as [4+2] or [3+3] cycloadditions. mdpi.com For example, NHC-catalyzed [4+2] annulation of activated esters with β-borate enones yields enantioenriched organoborons containing the dihydropyranone core. organic-chemistry.org Similarly, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by NHCs, produces trisubstituted dihydropyranones with high yields and enantioselectivity. mdpi.com

Another powerful strategy is the asymmetric tandem Michael addition and lactonization. clockss.org Chiral quaternary ammonium (B1175870) phenoxides, derived from cinchona alkaloids, can catalyze the reaction between glycine-derived silyl (B83357) enolates and α,β-unsaturated ketones. clockss.org This method provides 3-amino-3,4-dihydropyran-2-ones in high yields with excellent diastereoselectivities and enantioselectivities. clockss.org The choice of catalyst and the substituents on the reactants are crucial for controlling the stereochemical outcome. clockss.org

Table 2: Organocatalytic Synthesis of Dihydropyranones

| Reaction Type | Reactants | Catalyst | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| [3+3] Annulation | Enals, 1,3-Dicarbonyl compounds | N-Heterocyclic Carbene (NHC) | Trisubstituted Dihydropyranones | High yields and enantiomeric excess. | mdpi.com |

| Tandem Michael/Lactonization | Glycine-derived silyl enolates, α,β-Unsaturated ketones | Cinchonidine-derived quaternary ammonium phenoxide | 3-Amino-3,4-dihydropyran-2-ones | High yields, complete diastereoselectivities, excellent enantioselectivities. | clockss.org |

| [4+2] Annulation | α-Chloroaldehydes, Aurones | N-Heterocyclic Carbene (NHC) | Bicyclic Dihydropyranones | Access to structurally diverse libraries for biological screening. | mdpi.com |

Diversification via Functional Group Interconversions on the Dihydropyran Scaffold

The dihydropyran scaffold can be readily modified through various functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Carbonyl groups attached to the dihydropyran ring, such as in 5-formyl- or 5-acyl-3,4-dihydro-2H-pyrans, are valuable handles for synthetic transformations. chim.it These compounds can react with a range of C-nucleophiles (like organometallic reagents) and N-nucleophiles (like amines and hydrazines). chim.it For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with benzylmagnesium bromide results in a 1,4-addition product. chim.it Condensation of 3,4-dihydro-2H-pyran-5-carbaldehyde with N-substituted pyrazole-5-amines in acetic acid leads to the formation of pyrazolo[3,4-b]pyridines. chim.it

The dihydropyran moiety itself is frequently used as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether. This is a common strategy in multi-step synthesis. acs.org The THP ether is stable to many reaction conditions but can be selectively removed. For instance, in the synthesis of nitroimidazooxazine analogues, a hydroxyl group is protected with 3,4-dihydro-2H-pyran using pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst. acs.org The protecting group is later removed using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or acidic conditions. acs.org

Furthermore, functionalized dihydropyrans, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, serve as key building blocks. nih.gov This chiral aldehyde can be synthesized via enzyme-catalyzed kinetic resolution of the corresponding racemic acetoxymethyl derivative. nih.gov The resulting enantiopure aldehyde can then be coupled with other molecules, for example, to form hydrazones in the synthesis of potent adenosine (B11128) receptor agonists. nih.gov

Table 3: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Transformation | Product Type | Ref. |

|---|---|---|---|---|

| Alcohol | 3,4-Dihydro-2H-pyran, PPTS | Protection | Tetrahydropyranyl (THP) ether | acs.org |

| THP Ether | TBAF or HCl/MeOH | Deprotection | Alcohol | acs.org |

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Benzylmagnesium bromide | 1,4-Addition | Dihydropyran with substituted side chain | chim.it |

| (R)-2-Hydroxymethyl-3,4-dihydro-2H-pyran | BAIB, TEMPO | Oxidation | (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde | nih.gov |

Reactivity and Mechanistic Studies of 2 Phenoxy 3,4 Dihydro 2h Pyran Derivatives

Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring System

The dihydropyran ring can react with both electrophiles, typically at the electron-rich double bond, and nucleophiles, often at electrophilic centers created by activating groups or through ring-opening mechanisms.

Halogenation Reactions (e.g., with tert-butyl hypochlorite, chlorine, bromine)

Halogenation of the dihydropyran ring proceeds via electrophilic addition to the double bond. Reagents like chlorine (Cl₂) and bromine (Br₂) add across the double bond to yield the corresponding 2,3-dihalo-tetrahydropyran derivatives sigmaaldrich.com. The halogen atom at the 2-position in these products is particularly reactive, allowing for subsequent substitution reactions sigmaaldrich.com.

The reaction with tert-butyl hypochlorite has also been studied, particularly with various alkyl- and phenyl-substituted 3,4-dihydro-2H-pyrans, demonstrating a method for introducing a chlorine atom and a tert-butoxy group across the double bond acs.org.

Table 1: Examples of Halogenation Reactions

| Dihydropyran Derivative | Reagent(s) | Product(s) | Source |

| 3,4-Dihydro-2H-pyran | Cl₂ or Br₂ | 2,3-Dichloro-tetrahydropyran or 2,3-Dibromo-tetrahydropyran | sigmaaldrich.com |

| Alkyl/Phenyl-substituted 3,4-dihydro-2H-pyrans | tert-Butyl hypochlorite | Chlorinated tetrahydropyran (B127337) derivatives | acs.org |

Acid-Catalyzed Transformations (e.g., reactions with aromatic compounds, formation of tetrahydropyranyl ethers)

Under acidic conditions, the double bond of 3,4-dihydro-2H-pyran can be protonated, generating a stabilized oxocarbenium ion intermediate. This electrophilic species is central to many acid-catalyzed transformations. A primary application is the protection of alcohols through the formation of tetrahydropyranyl (THP) ethers sigmaaldrich.com. The alcohol acts as a nucleophile, attacking the carbocation to form the stable THP ether, which is resistant to many reagents yet can be easily removed with dilute acid sigmaaldrich.com.

Furthermore, acid-catalyzed reactions of dihydropyran derivatives with aromatic compounds have been investigated. For instance, the reaction of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran with aromatic compounds can yield different products depending on the conditions. In the presence of p-toluenesulfonic acid in refluxing acetonitrile, a mixture of 4-aryl-4H-pyrans and ring-opened butadiene derivatives is formed. In contrast, using trifluoroacetic acid at ambient temperature selectively produces 4-aryl-3,4-dihydro-2H-pyrans.

Table 2: Examples of Acid-Catalyzed Transformations

| Dihydropyran Derivative | Reagent(s) | Conditions | Product(s) | Source |

| 3,4-Dihydro-2H-pyran | Alcohol (R-OH), Acid catalyst (e.g., p-TsOH) | Mild | 2-Alkoxy-tetrahydropyran (THP ether) | sigmaaldrich.com |

| 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | Aromatic Compound, Trifluoroacetic acid | Ambient temperature | 4-Aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | |

| 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | Aromatic Compound, p-TsOH | Refluxing acetonitrile | 4-Aryl-2-trifluoromethyl-4H-pyran and 6-Aryl-1,1,1-trifluorohexa-3,5-dien-2-one |

Reactions with Carbon-Nucleophiles (e.g., enolates, organometallic compounds)

Dihydropyrans substituted with electron-withdrawing groups, such as an acyl group at the C-5 position, become susceptible to nucleophilic attack by carbon nucleophiles. These reactions can proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the α,β-unsaturated system.

Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) have been shown to react with 5-acyl-dihydropyrans chim.it. For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with phenyl- and methylmagnesium bromides can lead to acyclic products chim.it. In other cases, 1,2-addition is the exclusive pathway, as seen in the reaction of 3,4-dihydropyran-5-carbaldehyde with certain organolithium reagents, which yields secondary alcohols chim.it. Conversely, lithium dimethylcuprate favors 1,4-addition chim.it. Butyllithium has also been noted to promote the opening of the pyran ring in related systems researchgate.net.

Table 3: Examples of Reactions with Carbon-Nucleophiles

| Dihydropyran Derivative | Nucleophile | Conditions | Product Type | Source |

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Benzylmagnesium bromide | THF | 1,4-addition | chim.it |

| 3,4-Dihydropyran-5-carbaldehyde | Methyllithium | THF | 1,2-addition (Secondary alcohol) | chim.it |

| Bicyclic pyranoketone | Lithium dimethylcuprate | - | 1,4-addition | chim.it |

Reactions with Nitrogen-Nucleophiles (e.g., amines, binucleophiles)

The reaction of carbonyl-substituted dihydropyrans with nitrogen nucleophiles is a powerful tool for synthesizing a variety of nitrogen-containing heterocycles. The presence of two electrophilic centers in 5-acyl-dihydropyrans allows for complex reaction cascades researchgate.net.

Simple amines, such as ammonia, can react with 3,4-dihydropyran-5-carbaldehyde, leading to the opening of the dihydropyran ring to form products like 3-amino-2-(3-hydroxypropyl)acrolein chim.it. Reactions with primary aliphatic amines on related chromene derivatives can also result in ring-opened enamino ketones researchgate.net.

Binucleophiles, such as hydrazine and its derivatives, are particularly useful. The reaction of 5-trifluoroacetyl-dihydropyran with hydrazine hydrate in boiling ethanol results in the formation of a pyrazole derivative in nearly quantitative yield chim.it. Similarly, condensation with N-substituted pyrazole-5-amines can lead to the formation of fused pyrazolo[3,4-b]pyridines chim.it.

Table 4: Examples of Reactions with Nitrogen-Nucleophiles

| Dihydropyran Derivative | Nucleophile | Conditions | Product(s) | Source |

| 3,4-Dihydropyran-5-carbaldehyde | Ammonia | - | 3-Amino-2-(3-hydroxypropyl)acrolein (ring-opened) | chim.it |

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Hydrazine hydrate | Boiling ethanol | Pyrazole derivative | chim.it |

| 3,4-Dihydropyran-5-carbaldehyde | N-substituted pyrazole-5-amines | Acetic acid | Pyrazolo[3,4-b]pyridines | chim.it |

Carbonyl Ene Reactions of Dihydropyrans

The carbonyl ene reaction is a powerful C-C bond-forming reaction involving an alkene with an allylic hydrogen (the ene) and an electrophilic carbonyl compound (the enophile). 2-Methylenetetrahydropyrans, which are structurally related to dihydropyrans, serve as efficient ene components in these reactions nih.govacs.orgnih.gov.

Catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), 2-methylenetetrahydropyrans react with aldehydes and activated ketones to afford β-hydroxydihydropyrans in high yields under mild conditions nih.govorganic-chemistry.org. This reaction provides a direct method for introducing an oxygen heterocycle into a larger molecular framework nih.govorganic-chemistry.orgorganic-chemistry.org. The process is effective for a range of carbonyl substrates, including ethyl glyoxylate and ethyl pyruvate nih.gov.

Table 5: Examples of Carbonyl Ene Reactions

| Ene Component | Enophile | Catalyst | Product | Source |

| 2-Methylenetetrahydropyran | Ethyl glyoxylate | ZnCl₂ | β-Hydroxydihydropyran adduct | nih.govorganic-chemistry.org |

| 2-Methylenetetrahydropyran | Ethyl pyruvate | ZnCl₂ | β-Hydroxydihydropyran adduct | nih.gov |

| 2-Methylenetetrahydropyran | p-Nitrobenzaldehyde | ZnCl₂ | β-Hydroxydihydropyran adduct | nih.gov |

Cycloadditions (e.g., Inverse Electron-Demand Diels-Alder reactions)

The dihydropyran ring can be synthesized via cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction wikipedia.org. In this type of [4+2] cycloaddition, an electron-poor diene reacts with an electron-rich dienophile wikipedia.org. This is the reverse of the typical Diels-Alder reaction.

Vinyl ethers, such as those found in 2-alkoxy-3,4-dihydro-2H-pyrans, are electron-rich alkenes and can act as dienophiles. The synthesis of dihydropyrans can be achieved by reacting α,β-unsaturated carbonyl compounds (as heterodienes) with electron-rich olefins (as dienophiles) organic-chemistry.org. For instance, C₂-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the IEDDA reaction between α,β-unsaturated acyl phosphonates and enol ethers to produce dihydropyran derivatives with high stereoselectivity organic-chemistry.org. Similarly, reactions of 1-oxa-1,3-butadienes with enol ethers lead to the formation of 2-alkoxy-4-amino-3,4-dihydro-2H-pyran derivatives nih.gov.

Table 6: Examples of Inverse Electron-Demand Diels-Alder Reactions for Dihydropyran Synthesis

| Diene (or Heterodiene) | Dienophile | Catalyst/Conditions | Product Type | Source |

| α,β-Unsaturated acyl phosphonate | Enol ether | C₂-bis(oxazoline)-Cu(II) complex | Dihydropyran | organic-chemistry.org |

| 3-(N-acetyl-N-benzylamino)-2-formylprop-2-enenitrile | Enol ether | Boiling toluene | 2-Alkoxy-4-amino-3,4-dihydro-2H-pyran | nih.gov |

| α,β-Unsaturated carbonyl compound | Vinyl ether | Zinc, Aluminum, Copper, or Chromium salts | 2-Substituted-3,4-dihydro-2H-pyran | google.com |

Rearrangement Reactions

Ring Transformation Reactions of Pyranones

The 2H-pyran-2-one ring system exhibits a fascinating duality in its chemical nature, displaying characteristics of both aliphatic and aromatic compounds. clockss.org This reactivity profile makes it a versatile precursor in heterocyclic synthesis. While the aromatic character is evident in electrophilic substitution reactions, which typically occur at the C-3 and C-5 positions, the ring is also notably susceptible to nucleophilic attack. clockss.org The presence of three electrophilic centers at positions C-2, C-4, and C-6 renders the pyranone ring vulnerable to reactions with nucleophiles, often initiating a cascade of ring-opening and rearrangement reactions. clockss.org These transformations rarely regenerate the original pyranone structure; instead, they provide efficient pathways to new heterocyclic or carbocyclic systems. clockss.org

The general mechanism for these transformations involves the initial nucleophilic attack at one of the electrophilic carbon centers, leading to the opening of the pyranone ring. The resulting open-chain intermediate then undergoes an intramolecular cyclization, often with the elimination of a small molecule like water or ammonia, to form a new, stable ring system. researchgate.net

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles are commonly employed to induce ring transformations in pyranone derivatives, leading to a variety of nitrogen-containing heterocycles.

For instance, fused pyranones such as 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones react with nucleophiles like ammonia, hydroxylamine, and aniline in boiling ethanol. clockss.org This reaction results in the transformation of the pyranone ring into a substituted quinoline ring system. clockss.org

| Pyranone Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Ammonia | Boiling Ethanol | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Hydroxylamine | Boiling Ethanol | N-hydroxy-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Aniline | Boiling Ethanol | N-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline | clockss.org |

Hydrazine is another particularly effective reagent for these transformations. The reaction of pyran-2-ones containing fused polymethylene chains with boiling hydrazine hydrate leads to the formation of 1,4-dihydropyridazines in good yields. clockss.org When the reaction is carried out with an excess of hydrazine hydrate, further reactions can occur. For example, heating benzopyrans with excess hydrazine hydrate not only transforms the pyranone ring but can also affect other functional groups on the molecule, yielding products like 3-amino-5-hydrazonoquinolinones. clockss.org

The formation of pyridazino[4,3-c]azepine derivatives has been achieved through the reaction of pyrano[3,2-c]azepines with two equivalents of hydrazine hydrate under acidic conditions. clockss.org The proposed mechanism involves an initial nucleophilic attack by one hydrazine molecule, yielding an open-ring intermediate. clockss.org A second hydrazine molecule then facilitates cyclization through the elimination of water and ammonia to form the final product. clockss.org

| Pyranone Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyran-2-one with fused polymethylene chain | Hydrazine Hydrate | Boiling | 1,4-Dihydropyridazine derivative | clockss.org |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Excess Hydrazine Hydrate | Heating | 3-Amino-5-hydrazonoquinolinone derivative | clockss.org |

| Pyrano[3,2-c]azepine | 2 equiv. Hydrazine Hydrate, TsOH | - | 1,4-Dihydropyridazino[4,3-c]azepine | clockss.org |

Reactions with Carbon Nucleophiles

Carbanions, generated from compounds with active methylene groups, also serve as potent nucleophiles for initiating pyranone ring transformations. These reactions typically involve a Michael addition of the carbanion to the C-6 position of the pyranone ring, followed by ring opening and recyclization to yield various arenes or heteroarenes. clockss.org

A notable example is the reaction of 6-aryl-4-amino-2H-pyran-3-carbonitriles with the carbanion generated from cyanoacetamide. This process involves nucleophilic attack at the C-6 position, ring opening, and subsequent recyclization to form 2,3,5-trisubstituted cyclopentadienones. clockss.org Similarly, the reaction of 4-amino-substituted 2H-pyran-2-ones with 4-methylpent-3-en-2-one under basic conditions yields functionally hindered styrene biaryls. clockss.org

| Pyranone Substrate | Carbon Nucleophile Source | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Aryl-4-amino-2H-pyran-3-carbonitrile | Cyanoacetamide | Base-induced | 2,3,5-Trisubstituted cyclopentadienone | clockss.org |

| 4-Amino-substituted 2H-pyran-2-one | 4-Methylpent-3-en-2-one | Base-induced | Functionally hindered styrene biaryl | clockss.org |

Table of Compounds

| Compound Name |

|---|

| 2H-pyran-2-one |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione |

| Ammonia |

| Hydroxylamine |

| Aniline |

| Ethanol |

| 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline |

| N-hydroxy-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline |

| N-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline |

| Hydrazine |

| Hydrazine Hydrate |

| 1,4-Dihydropyridazine |

| 3-Amino-5-hydrazonoquinolinone |

| Pyrano[3,2-c]azepine |

| 1,4-Dihydropyridazino[4,3-c]azepine |

| Water |

| 6-Aryl-4-amino-2H-pyran-3-carbonitrile |

| Cyanoacetamide |

| 2,3,5-Trisubstituted cyclopentadienone |

| 4-Amino-substituted 2H-pyran-2-one |

| 4-Methylpent-3-en-2-one |

Advanced Spectroscopic and Structural Elucidation of 2 Phenoxy 3,4 Dihydro 2h Pyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-phenoxy-3,4-dihydro-2H-pyran. Both ¹H and ¹³C NMR provide critical data for confirming the molecular framework.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in different chemical environments. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the aromatic ring.

Protons on the dihydropyran ring typically appear in specific regions of the spectrum. For instance, the proton at the anomeric C-2 position is significantly affected by the adjacent oxygen and the phenoxy group. The analysis of coupling constants (J) between adjacent protons is crucial for determining the conformation of the dihydropyran ring. For example, the magnitude of the vicinal coupling constants (³J) between protons on C-2 and C-3, as well as those on C-3 and C-4, can help to define the dihedral angles and thus the chair or boat-like conformation of the ring. In related dihydropyran systems, specific coupling patterns like doublet of doublets (dd), doublet of triplets (dt), and triplet of doublets (td) are commonly observed and provide detailed structural information. uci.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 5.3-5.5 | dd | J = 3.5, 9.5 |

| H-3 (axial) | 1.9-2.1 | m | |

| H-3 (equatorial) | 2.1-2.3 | m | |

| H-4 (axial) | 1.6-1.8 | m | |

| H-4 (equatorial) | 1.8-2.0 | m | |

| H-6 (olefinic) | 6.4-6.6 | d | J = 6.0 |

| H-5 (olefinic) | 4.7-4.9 | dt | J = 3.5, 6.0 |

| Aromatic H (ortho) | 7.2-7.4 | d | |

| Aromatic H (meta) | 6.9-7.1 | t | |

| Aromatic H (para) | 7.0-7.2 | t |

Note: The data in this table is predicted and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment.

The carbon atoms of the dihydropyran ring and the phenoxy group resonate at characteristic chemical shifts. For example, the anomeric carbon (C-2) typically appears at a downfield chemical shift due to the two adjacent oxygen atoms. The olefinic carbons (C-5 and C-6) are also found at distinct downfield positions. In substituted dihydropyran systems, the number of signals in the ¹³C NMR spectrum can confirm the presence of symmetry in the molecule. ipb.pt

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 98-102 |

| C-3 | 25-30 |

| C-4 | 18-23 |

| C-5 | 145-150 |

| C-6 | 100-105 |

| Aromatic C (ipso) | 155-160 |

| Aromatic C (ortho) | 115-120 |

| Aromatic C (meta) | 128-132 |

| Aromatic C (para) | 120-125 |

Note: The data in this table is predicted and may vary based on solvent and experimental conditions.

For derivatives of this compound with stereocenters, advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to establish through-space proximities between protons. ipb.pt These 2D NMR experiments can, for example, confirm the spatial arrangement of substituents on the dihydropyran ring.

In cases where diastereomers are present, their distinct NMR spectra can be used for identification and quantification. The determination of absolute stereochemistry often requires comparison with chiral standards or the use of chiral derivatizing agents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the double bond in the dihydropyran ring and the aromatic ring, and prominent C-O stretching vibrations for the ether linkages. The region between 1000 and 1300 cm⁻¹ is particularly diagnostic for the C-O stretching modes. The study of pyrone derivatives has shown that IR spectroscopy can be used to characterize intramolecular hydrogen bonds. scifiniti.com

Raman spectroscopy provides complementary information, especially for the non-polar C=C bond of the pyran ring, which may show a strong Raman signal. The combination of IR and Raman data allows for a more complete vibrational assignment. scifiniti.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C=C (alkene) | Stretching | 1650-1690 | Medium-Weak |

| C=C (aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-O (ether) | Stretching | 1050-1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Under electron impact (EI) ionization, the molecule will produce a molecular ion peak (M⁺), which confirms its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related compounds involve the cleavage of the ether bond, leading to the formation of a phenoxy radical or a phenoxide ion, and a dihydropyranyl cation. Studies on similar heterocyclic systems have shown that the elimination of the phenoxy group, phenol, or phenoxyketene from the molecular ion are common fragmentation pathways. nih.gov The dihydropyran ring itself can undergo retro-Diels-Alder reactions or other rearrangements, leading to characteristic fragment ions. Analysis of these fragmentation patterns helps to piece together the molecular structure. mdpi.commiamioh.edu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is particularly powerful for unambiguously establishing the relative and absolute stereochemistry of chiral centers within the molecule. It also reveals detailed conformational information, such as the puckering of the dihydropyran ring and the orientation of the phenoxy substituent. The structures of numerous pyran derivatives have been elucidated using this method, confirming their molecular connectivity and stereochemical configurations. researchgate.netnih.govjyu.fi For instance, the crystal structure of related compounds has been determined to confirm the spatial arrangements of substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), serves as a powerful tool for determining the enantiomeric purity and absolute configuration of chiral molecules such as derivatives of this compound. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule, providing unique spectral fingerprints that are highly sensitive to its three-dimensional structure. encyclopedia.pub

The determination of the absolute configuration of chiral compounds containing a dihydropyran ring is a crucial aspect of their structural elucidation. nih.gov For complex molecules, especially those with multiple chiral centers, assigning the absolute stereochemistry can be challenging using classical methods alone. acs.org In such cases, a combination of experimental chiroptical spectroscopy and quantum chemical calculations has become an indispensable approach. nih.govresearchgate.net

The general methodology involves recording the experimental ECD or VCD spectrum of a chiral this compound derivative. Concurrently, theoretical spectra for one of the enantiomers are calculated using computational methods like Time-Dependent Density Functional Theory (TDDFT) for ECD or Density Functional Theory (DFT) for VCD. nih.govnih.gov The calculated spectrum is then compared with the experimental one. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. encyclopedia.pub If the spectra are mirror images, the absolute configuration is assigned to the opposite enantiomer.

The helicity of the dihydropyran ring itself can be a determining factor for the sign of the specific optical rotation and the Cotton effects observed in the ECD spectrum. For instance, in related chiral 2-substituted chromanes, a P-helicity (clockwise twist) of the dihydropyran ring often correlates with a positive Specific Optical Rotation (SOR) for aliphatic substituents, while M-helicity (counter-clockwise twist) is associated with a negative SOR. mdpi.com

The following table illustrates hypothetical data from a combined experimental and computational ECD analysis for the determination of the absolute configuration of a chiral this compound derivative.

| Parameter | Experimental ECD Data | Calculated ECD Data for (R)-enantiomer |

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Wavelength (nm) |

| 280 | +2.5 | 282 |

| 250 | -1.8 | 251 |

| 225 | +5.1 | 227 |

| Conclusion | The positive Cotton effect around 280 nm and 225 nm, and the negative Cotton effect around 250 nm in the experimental spectrum show a strong correlation with the calculated spectrum for the (R)-enantiomer. | This allows for the assignment of the absolute configuration as (R). |

This table is a hypothetical representation to illustrate the data obtained from an ECD analysis. The spectral data for the specific compound this compound would need to be determined experimentally and computationally.

The enantiomeric purity of a sample can also be assessed using chiroptical methods. A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will show no CD signal as the equal and opposite signals from the two enantiomers cancel each other out. iapc-obp.com The magnitude of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination.

Theoretical and Computational Chemistry Studies on 2 Phenoxy 3,4 Dihydro 2h Pyran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of molecules like 2-phenoxy-3,4-dihydro-2H-pyran.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been pivotal in understanding the mechanisms of thermal decomposition (pyrolysis) for 2-phenoxytetrahydropyran (B1583302) and its substituted analogs. Experimental and theoretical studies on the gas-phase elimination kinetics of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans reveal that the reaction is homogeneous, unimolecular, and follows a first-order rate law. cedia.edu.ecresearchgate.net The primary products of this pyrolysis are 3,4-dihydro-2H-pyran (DHP) and the corresponding phenol. cedia.edu.ecresearchgate.net

The mechanism proposed and supported by DFT calculations involves a concerted, four-membered cyclic transition state (TS). cedia.edu.ec In this transition state, the hydrogen atom at the C6 position of the pyran ring is abstracted by the oxygen atom of the phenoxy group, leading to the simultaneous cleavage of the C2-O(phenoxy) bond. Calculations performed at the wB97XD/6-311++G(d,p) level of theory show good agreement with experimental thermodynamic parameters, reinforcing the proposed mechanism. cedia.edu.ec The polarization of the Cδ+⋯δ−OPh bond is suggested to be the rate-determining process in the reaction. cedia.edu.ec

Kinetic data from these studies demonstrate the influence of substituents on the phenoxy ring on the reaction rate. The decomposition proceeds via a four-member cyclic transition state, and the analysis of kinetic and thermodynamic parameters supports this pathway. researchgate.net

Table 1: Experimental Arrhenius Parameters for the Pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans

| Substituent (at para-position) | log A (s⁻¹) | Ea (kJ mol⁻¹) | Reference |

|---|---|---|---|

| -H | 14.18 ± 0.21 | 211.6 ± 0.4 | researchgate.net |

| -OCH₃ | 14.11 ± 0.18 | 203.6 ± 0.3 | researchgate.net |

| -C(CH₃)₃ | 14.08 ± 0.08 | 205.9 ± 1.0 | researchgate.net |

| -Br | 14.08 ± 0.15 | 209.1 ± 1.8 | cedia.edu.ec |

| -CN | 14.76 ± 0.12 | 232.1 ± 1.3 | cedia.edu.ec |

DFT is also employed to study other reaction types, such as the acid-catalyzed reactions of related dihydropyran systems, providing detailed insights into the formation of different products under various conditions by mapping out the potential energy surfaces. mdpi.com

Prediction of Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Average Local Ionization Energies)

Reactivity descriptors derived from DFT calculations offer a quantitative measure to predict the most likely sites for chemical reactions. The molecular electrostatic potential (V(r)) and the average local ionization energy (Ī(r)) are two such descriptors used to forecast reactivity, particularly towards electrophiles. researchgate.netphyschemres.org

The average local ionization energy, defined as the average energy required to ionize an electron at any point in the space of a molecule, is a robust descriptor for predicting sites of electrophilic attack. researchgate.net Regions with lower Ī(r) values on the molecular surface indicate higher reactivity towards electrophiles. researchgate.net

In the context of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans, DFT studies show that electron-donating groups on the phenoxy ring slightly increase the reaction rate, while electron-withdrawing groups have a slight decreasing effect. cedia.edu.ec This can be rationalized by the reactivity descriptors. Electron-donating groups increase the negative charge on the phenoxy oxygen, making it more nucleophilic and better able to abstract the C6 proton in the transition state. researchgate.net Conversely, electron-withdrawing groups decrease the electron density, disfavoring the proton abstraction and slowing the reaction. These electronic effects, which modulate the nucleophilicity of the phenoxy oxygen and the stability of the transition state, can be quantified using descriptors like V(r) and Ī(r).

Conformational Analysis and Anomeric Effects in Dihydropyran Systems

The three-dimensional structure and conformational preferences of dihydropyrans are critical to their reactivity. For a molecule like this compound, the orientation of the phenoxy group at the anomeric C2 position (axial vs. equatorial) is of paramount importance. This is governed by stereoelectronic factors, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a six-membered heterocycle to occupy the axial position, despite the steric hindrance, over the equatorial position.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would complement the static picture from DFT by revealing the flexibility of the pyran ring and the rotational freedom of the phenoxy group. Although specific MD studies on this exact molecule are not prominent, the methodology is widely applied to similar systems. For instance, MD simulations have been used to study the interaction of complex pyran derivatives with biological targets, revealing how these molecules bind and the stability of the resulting complex over time. nih.govresearchgate.netresearchgate.net Such simulations, often combined with dispersion and hydrogen-bond corrections, are powerful tools for understanding dynamic processes. scielo.br

Semi-empirical Quantum Mechanical Methods (e.g., RM1) for Energetic and Geometrical Information

Semi-empirical quantum mechanical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than DFT or other ab initio methods, allowing for the study of very large molecular systems. nih.gov

Recife Model 1 (RM1) is a re-parameterization of the Austin Model 1 (AM1) method with an expanded set of training data to improve its accuracy for a wide range of organic and biochemical molecules. scielo.brnih.gov RM1 is parameterized to reproduce experimental properties such as enthalpies of formation, dipole moments, ionization potentials, and molecular geometries. scielo.brscielo.br

For a molecule like this compound, RM1 can be a valuable tool for initial conformational searches or for obtaining a preliminary understanding of its electronic and geometric properties. Due to its computational efficiency, it can rapidly scan the potential energy surface to identify low-energy conformers, which can then be subjected to higher-level DFT or ab initio calculations for more accurate energy and property evaluation. scielo.br The accuracy of RM1 in predicting geometries and reaction energies for related systems suggests it can provide at least qualitatively correct, and often quantitatively reasonable, information at a fraction of the computational cost of DFT. scielo.br

Quantitative Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or property-based features of a set of molecules with their chemical reactivity. Computational chemistry is a powerful engine for generating the data needed to build robust QSRR models. chemrxiv.org

The kinetic data available for the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans provide an excellent foundation for a QSRR study. cedia.edu.ecresearchgate.net As shown in Table 1, the activation energy (Ea) and pre-exponential factor (A) vary systematically with the electronic nature of the substituent on the phenoxy ring.

A QSRR model for this reaction could be developed by correlating the experimental rate constants (or activation energies) with computationally derived descriptors for each substituted compound. These descriptors could include:

Electronic parameters: Hammett constants (σ) of the substituents, calculated atomic charges on the phenoxy oxygen, or dipole moments.

Quantum mechanical properties: HOMO/LUMO energies, or the value of the molecular electrostatic potential at a specific point.

By establishing a mathematical relationship between these descriptors and the observed reactivity, a QSRR model could predict the pyrolysis rate for other, yet unsynthesized, derivatives of this compound. This approach is instrumental in rational chemical design, enabling the prediction of reactivity without the need for extensive experimentation. chemrxiv.org

Applications of 2 Phenoxy 3,4 Dihydro 2h Pyran in Advanced Organic Synthesis and Materials Science

Role as a Versatile Protecting Group in Complex Molecule Synthesis (e.g., for hydroxyl groups)

In the field of organic synthesis, the 2-tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and other functional groups due to its ease of introduction and removal. wikipedia.orgnih.gov The reaction involves the acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydropyran (DHP), forming a stable THP ether. google.com These ethers are resilient to many non-acidic conditions, including reactions with organometallic reagents, hydrides, and strong bases, yet can be easily cleaved under mild acidic conditions to regenerate the alcohol. nih.govsigmaaldrich.com

The compound 2-phenoxy-3,4-dihydro-2H-pyran is structurally a vinyl ether. The introduction of a phenoxy group at the 2-position creates a 2-phenoxy-tetrahydropyranyl ether when reacted with an alcohol. This modification can fine-tune the properties of the protecting group. For instance, the protection of phenolic hydroxyl groups with DHP results in the formation of a 2-phenoxytetrahydro-2H-pyran structure. google.com The stability and cleavage kinetics of this group are essential for multi-step syntheses of complex molecules where selective protection and deprotection are required. nih.govtcichemicals.com

Table 1: Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

| Step | Reagent | Typical Conditions | Result |

|---|---|---|---|

| Protection | 3,4-Dihydro-2H-pyran (DHP) | Acid catalyst (e.g., p-toluenesulfonic acid, PPTS), CH₂Cl₂ | Formation of a THP ether |

| Deprotection | Dilute Acid | Acetic acid in THF/water, or mild acid hydrolysis | Cleavage of the THP ether to restore the alcohol |

This table summarizes the general conditions for the use of DHP as a protecting group, a reaction class to which this compound belongs.

Building Blocks for the Synthesis of Diverse Heterocyclic Scaffolds

Dihydropyran derivatives are recognized as valuable building blocks for constructing a wide array of heterocyclic compounds. semanticscholar.orgcymitquimica.com Their ability to undergo various transformations makes them key starting materials in combinatorial chemistry and drug discovery. semanticscholar.org Pyran-annulated heterocyclic systems, in particular, are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals, exhibiting properties such as anticancer, antiviral, and antibacterial activities. researchgate.netmdpi.com

Research has demonstrated the synthesis of novel fused 4H-pyrans and other heterocyclic scaffolds like dihydropyrano[2,3-c]pyrazoles from precursors containing a phenoxy moiety. semanticscholar.org These multicomponent reactions highlight the efficiency of using dihydropyran-related structures to generate molecular diversity. semanticscholar.orgresearchgate.net The presence of the phenoxy group can influence the reactivity and stereoselectivity of these cyclization reactions, offering a handle for creating specific target molecules.

Synthesis of Polycyclic and Spirocyclic Systems

The structural framework of this compound is conducive to the synthesis of complex polycyclic and spirocyclic systems. These three-dimensional structures are increasingly sought after in drug discovery for their ability to explore new regions of chemical space. researchgate.net

Methodologies such as the tandem Prins-type cyclization utilize dihydropyran derivatives to rapidly construct fused polycyclic architectures in a single, highly diastereoselective step. researchgate.net For example, the reaction of 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with aldehydes can lead to the formation of intricate fused tetrahydrofuro[3,2-c]pyrano derivatives. researchgate.net Similarly, the dihydropyran skeleton is a key component in strategies for assembling spirocyclic scaffolds. researchgate.net While direct use of this compound in these specific published examples is not detailed, its structural motifs are central to the synthetic strategies employed for these complex molecular constructions.

Precursors to Fluorine-Containing Organic Molecules with Tuned Reactivity

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov Dihydropyran derivatives serve as important precursors for the synthesis of fluorine-containing heterocycles. mdpi.com

Computational and experimental studies have investigated the reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans. mdpi.com These compounds, prepared through hetero-Diels-Alder reactions, can react with aromatic compounds under different conditions to yield either 4-aryl-dihydropyrans or ring-opened butadiene derivatives. mdpi.com This tunable reactivity provides a pathway to a variety of fluorinated building blocks. The principles governing these reactions can be extended to phenoxy-substituted dihydropyrans, suggesting that this compound could be a valuable precursor for novel fluorine-containing molecules with potential applications in pharmaceutical development. mdpi.comarabjchem.org

Table 2: Representative Reactions of Fluorine-Containing Dihydropyrans

| Reactant | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | Aromatic compound, Trifluoroacetic Acid, ambient temp. | 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | mdpi.com |

Advanced Synthetic Intermediate in Specialty Chemical Production (e.g., agrochemicals, fragrances)

The dihydropyran ring system is a core structure in various specialty chemicals, including agrochemicals and fragrances. mdpi.com Dihydropyran derivatives are valuable intermediates for producing pesticides and herbicides. mdpi.com For instance, they are used in the synthesis of herbicides based on the cyclohexan-1,3-dione framework. google.com

The compound this compound and related structures serve as intermediates in these synthetic pathways. While specific large-scale applications in fragrances are not extensively documented for this exact compound, the pyran ring is a common feature in many fragrance molecules, suggesting potential applications. The versatility of the dihydropyran structure allows for its incorporation into a wide range of specialty chemicals. cymitquimica.comchembk.com

Polymer Chemistry and Materials Science Applications

Beyond small molecule synthesis, dihydropyran derivatives have found applications in polymer chemistry and materials science. wikipedia.org The reactive double bond in the dihydropyran ring allows it to undergo polymerization, either with itself or as a comonomer with other unsaturated compounds. sigmaaldrich.com

Polymerization of Dihydropyran Derivatives

Dihydropyran can be polymerized to form polymers with unique properties. sigmaaldrich.com Furthermore, its derivatives are used to modify existing polymers. A notable application is the use of dihydropyran to block the terminal hydroxyl groups in poly(oxymethylene) polymers, which enhances their stability against basic media. sigmaaldrich.com The phenoxy group in this compound could impart specific properties, such as altered thermal stability or refractive index, to the resulting polymers, making it a candidate for creating specialty polymeric materials. The general reactivity of dihydropyrans suggests potential for developing new polymers and materials with tailored characteristics. wikipedia.orgontosight.ai

Stabilization of Polymeric Materials

The primary role attributed to this compound in polymer science is as a reactive intermediate in the formation of heat stabilizers. justia.comgoogle.comgoogle.com It is classified as a "polarized, unsaturated compound" that can react with mercaptans to form "latent mercaptans." google.comkoreascience.kr These resulting compounds are designed to release a free mercaptan at elevated temperatures, which then acts as the primary heat stabilizer, enhancing the activity of metal-based stabilizers like zinc carboxylates. google.com

The proposed mechanism involves the addition of a mercapto group from a free mercaptan across the double bond of the this compound molecule. google.com This reaction creates a more stable, "blocked" mercaptan that can be incorporated into the polymer matrix. During processing or exposure to high temperatures, this bond is designed to cleave, releasing the active mercaptan to neutralize degradation byproducts, such as hydrochloric acid in PVC, and thus prevent discoloration and embrittlement of the polymer. justia.comkoreascience.kr

Patents list this compound among other dihydropyran derivatives suitable for this purpose, including 3,4-dihydro-2-methoxy-2H-pyran and 3,4-dihydro-2-ethoxy-2H-pyran. justia.comgoogle.comgoogle.com The synthesis of this compound is described as the reaction of the corresponding vinyl ether with acrolein in the presence of a zinc salt catalyst. justia.comgoogle.comgoogle.com

Despite these mentions in patent literature, there is a notable absence of published research articles presenting specific data on the performance of this compound as a polymer stabilizer. Consequently, no data tables detailing its efficiency in improving the thermal stability of specific polymers, such as onset of degradation temperature or color stability metrics, are available in the public domain. Further empirical studies are required to quantify its effectiveness and compare its performance against other existing stabilizing agents.

Future Directions and Emerging Research Opportunities in 2 Phenoxy 3,4 Dihydro 2h Pyran Chemistry

Development of Novel Catalytic Systems for Highly Enantioselective and Diastereoselective Synthesis

The synthesis of chiral molecules with high stereocontrol is a paramount objective in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. The creation of stereochemically defined 2-phenoxy-3,4-dihydro-2H-pyran derivatives is an area ripe for advancement through the development of novel catalytic systems.

Recent progress in organocatalysis has provided powerful tools for the asymmetric synthesis of dihydropyranones and related structures. sioc-journal.cnorganic-chemistry.org For instance, chiral isothiourea and diamine catalysts have been successfully employed in the synthesis of chiral dihydropyranones and their derivatives, achieving high yields and excellent enantioselectivities. rsc.orgnih.gov These organocatalytic approaches offer a metal-free alternative to traditional methods, aligning with the principles of green chemistry. The development of new organocatalysts, including N-heterocyclic carbenes (NHCs), is a continuing area of research with the potential to further enhance the efficiency and selectivity of these transformations. mdpi.comnih.gov

In addition to organocatalysis, transition-metal catalysis continues to play a crucial role. Palladium-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles, including chromanes, has been reported with high yields and excellent enantiomeric purities. nih.gov The development of novel chiral ligands for transition metals is a key strategy for improving the enantioselectivity and diastereoselectivity of reactions that form the dihydropyran ring. For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have shown promise in catalyzing inverse electron demand hetero-Diels-Alder reactions to produce dihydropyrans with high stereocontrol. organic-chemistry.org

Future research will likely focus on the design of more sophisticated catalysts that can operate at low loadings, under mild conditions, and with a broad substrate scope. The integration of experimental and computational approaches will be crucial for the rational design of these new catalytic systems.

Exploration of New Reaction Pathways and Unprecedented Mechanistic Insights

The discovery of new reaction pathways is a driving force in synthetic chemistry, opening doors to previously inaccessible molecular architectures. For this compound, the exploration of novel transformations and a deeper understanding of reaction mechanisms are critical for expanding its synthetic utility.

Recent studies have begun to uncover unusual reactivity patterns. For example, an efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed through a reaction involving an unusual quasi-hydrolysis of a cyano group. nih.govnih.gov This discovery highlights the potential for uncovering unexpected and synthetically valuable transformations. Plausible reaction mechanisms for such transformations are often proposed to proceed through intermediate bicyclic structures. nih.gov

Mechanistic studies, including kinetic analysis and the use of isotopic labeling, are essential for elucidating the intricate details of reaction pathways. nih.govacs.org For instance, detailed mechanistic studies of Wacker-type intramolecular aerobic oxidative amination of alkenes have provided valuable insights into palladium-catalyzed cyclization reactions. acs.org Similarly, understanding the mechanism of the Prins cyclization has enabled the stereoselective synthesis of tetrahydropyrans and dihydropyrans. beilstein-journals.org

Future research in this area will likely involve the use of advanced spectroscopic techniques and computational modeling to map out reaction energy profiles and identify key intermediates and transition states. This knowledge will not only deepen our fundamental understanding of the reactivity of this compound but also enable the rational design of new reactions and the optimization of existing ones.

Integration with Flow Chemistry and Sustainable Synthesis Practices for Scalability

The translation of laboratory-scale synthetic procedures to industrial production requires a focus on scalability, safety, and sustainability. The integration of flow chemistry and other sustainable practices into the synthesis of this compound and its derivatives is a critical area for future development.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. While specific examples for the flow synthesis of this compound are not yet widely reported, the principles of flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds.

Sustainable synthesis practices, often referred to as "green chemistry," aim to minimize the environmental impact of chemical processes. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netrsc.org The development of one-pot, multi-component reactions is a key strategy in green chemistry, as it reduces the number of synthetic steps and minimizes waste generation. researchgate.netrsc.org For example, the one-pot synthesis of dihydropyran heterocycles using environmentally friendly catalysts and solvents has been demonstrated. researchgate.netrsc.org

Future research will focus on developing robust and scalable flow syntheses of this compound. This will involve the design of specialized reactors, the optimization of reaction parameters in a continuous-flow setting, and the integration of in-line analytical techniques for real-time monitoring and control. Furthermore, the development of synthetic routes that utilize bio-based feedstocks and minimize the use of hazardous reagents will be a key aspect of making the synthesis of this important compound more sustainable.

Advanced Computational Modeling for Predictive Chemical Behavior and Property Design

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. For this compound, advanced computational modeling offers the potential to predict its chemical behavior, design new derivatives with desired properties, and elucidate complex reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method that is widely used to study the electronic structure and reactivity of molecules. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers. mdpi.commdpi.com This information can be used to understand the factors that control the stereoselectivity of a reaction and to predict the outcome of new reactions. beilstein-journals.orgresearchgate.net For instance, DFT studies have been used to rationalize the stereoselectivity in the synthesis of chiral dihydropyranones and to investigate the mechanism of thermal decomposition of dihydropyran derivatives. organic-chemistry.orgmdpi.com

Computational methods can also be used to predict the physical and chemical properties of molecules, such as their solubility, stability, and spectroscopic signatures. This information is valuable for the design of new molecules with specific applications in mind. Molecular docking studies, for example, can be used to predict how a molecule will bind to a biological target, which is a crucial step in the drug discovery process. nih.gov

The future of computational modeling in this field will likely involve the use of more sophisticated theoretical models and the development of new computational tools. Machine learning and artificial intelligence are also poised to play an increasingly important role, enabling the high-throughput screening of virtual compound libraries and the prediction of chemical properties with greater accuracy and speed.

Design and Synthesis of Architecturally Complex Dihydropyran Scaffolds with Novel Topologies

The dihydropyran ring is a versatile scaffold that can be incorporated into a wide range of more complex molecular architectures. The design and synthesis of architecturally complex dihydropyran scaffolds with novel topologies is a challenging but rewarding area of research that can lead to the discovery of new bioactive compounds and materials.

The synthesis of fused and spirocyclic ring systems containing the dihydropyran moiety is one area of active research. For example, the synthesis of stereochemically and skeletally diverse fused ring systems from functionalized C-glycosides has been reported. nih.gov These complex structures can serve as scaffolds for the development of new therapeutic agents. The synthesis of dihydropyrano[c]chromenes and pyrano[2,3-d]pyrimidines through one-pot multicomponent reactions is another example of the construction of complex heterocyclic systems. researchgate.net

The development of new synthetic methods that allow for the controlled construction of multiple stereocenters and the formation of complex ring systems is crucial for advancing this area of research. Domino reactions, in which multiple bond-forming events occur in a single synthetic operation, are particularly powerful for the efficient construction of complex molecules.

Future research in this area will focus on the development of new synthetic strategies for the construction of even more complex and diverse dihydropyran-containing scaffolds. This will require a combination of creative synthetic planning, the development of new catalytic methods, and a deep understanding of the principles of stereocontrol. The ultimate goal is to create a toolbox of synthetic methods that will allow chemists to design and synthesize novel dihydropyran-based molecules with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenoxy-3,4-dihydro-2H-pyran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans, as demonstrated by Chen et al. (2024). Key steps include using p-toluenesulfonic acid (PTSA) as a catalyst in dichloroethane (DCE) at 80°C, achieving yields up to 95% . Optimizing solvent polarity and temperature is critical: polar aprotic solvents enhance electrophilicity, while lower temperatures reduce side reactions. Scalability (e.g., 5 mmol to industrial scales) requires careful control of stoichiometry and purification via column chromatography (Rf = 0.6) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable. In ¹H NMR, the phenoxy group’s aromatic protons appear as multiplets at δ 6.8–7.3 ppm, while the dihydropyran ring protons show distinct splitting patterns (e.g., δ 4.2–5.0 ppm for H-2 and H-3) . ¹³C NMR reveals the carbonyl carbon (C=O) at ~170 ppm and aromatic carbons at 110–150 ppm. Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 162 (M⁺) and fragmentation patterns corresponding to loss of the phenoxy group (m/z 84) .

Q. How does this compound function as a protecting group in organic synthesis, and what advantages does it offer over other dihydropyran derivatives?

- Methodological Answer : The phenoxy substituent enhances stability under acidic conditions compared to simpler dihydropyrans like 3,4-dihydro-2H-pyran. It forms stable tetrahydropyranyl (THP) ethers with hydroxyl groups, protecting them during multi-step syntheses. The bulky phenyl group reduces steric hindrance in subsequent reactions, enabling higher regioselectivity in glycosylation or peptide coupling .

Advanced Research Questions

Q. What strategies can be employed to achieve diastereoselective synthesis of substituted 2-phenoxy-3,4-dihydro-2H-pyrans, and how do stereochemical outcomes vary with different catalysts?

- Methodological Answer : Copper(II)–bisphosphine catalysts (e.g., L3) induce diastereoselectivity by coordinating to the pyran oxygen and directing substituent addition. For example, using (R*,S*)-configured ligands yields >90% diastereomeric excess (de) for trans-2,4-disubstituted products. Stereochemical outcomes depend on ligand bite angle and solvent polarity; non-polar solvents favor axial attack, while polar solvents stabilize equatorial transition states .

Q. How can computational chemistry models predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?